Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the 2-Chloropyridin-4-yl Group: This step involves the coupling of the azetidine ring with a 2-chloropyridine derivative using Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloropyridin-4-yl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
- Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
Uniqueness
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
This compound has a unique azetidine ring structure that contributes to its biological properties. The presence of the chloropyridine moiety is particularly significant, as it may influence the compound's interaction with biological targets.
Research indicates that compounds with azetidine rings often exhibit interactions with cellular pathways involved in cancer proliferation and apoptosis. This compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cancer cell division.
Anticancer Activity
Several studies have reported the anticancer properties of azetidine derivatives, including this compound. For instance, a study demonstrated that related azetidine compounds showed significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Cytotoxic Effects
In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative activity.
- Method : Treatment with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
- Mechanistic Insights :
Data Table: Biological Activity Summary
Activity Type | Cell Line | Concentration Range (µM) | Effect Observed |
---|---|---|---|
Antiproliferative | MCF-7 | 1 - 50 | Significant reduction in cell viability |
Cytotoxicity | MDA-MB-231 | 5 - 100 | Induction of apoptosis |
Tubulin Inhibition | In vitro assays | 10 - 100 | Disruption of microtubule dynamics |
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)7-5-13(6-7)8-2-3-12-9(11)4-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
GEHWAJULNNQXPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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